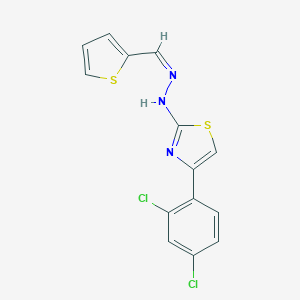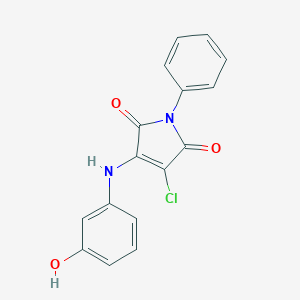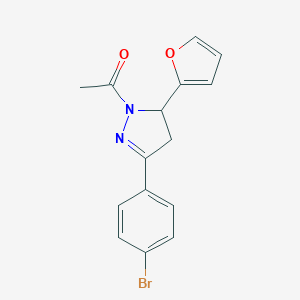
1-Tert-butyl-3-(3-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-3-(3-methylphenyl)thiourea is a chemical compound with the linear formula C11H16N2S . It has a molecular weight of 208.328 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Tert-butyl-3-(3-methylphenyl)thiourea are not fully detailed in the available resources. The molecular weight is known to be 208.328 .Aplicaciones Científicas De Investigación
Urease Inhibitors
Thiourea derivatives, such as “1-Tert-butyl-3-(3-methylphenyl)thiourea”, have been found to play a vital role in pharmaceutical chemistry, particularly as potent urease inhibitors . Urease is an enzyme responsible for several health issues in humans, including peptic ulcers, kidney stone formation, and hepatic coma . The development and discovery of novel urease inhibitors have been a significant focus in recent years .
Synthesis of N-Pyrazolyl Imines
“1-Tert-butyl-3-(3-methylphenyl)thiourea” can be used in the synthesis of N-pyrazolyl imines . These compounds are synthesized at ambient temperature by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol . These N-pyrazolyl imines have been employed in the aza-Diels–Alder cycloaddition reaction for the syntheses of pyrazolopyrid-4-ones and isoquinolines .
Migration Studies
The substance and its oxidation product, along with a structurally related impurity, have been used in specific migration studies . These studies are crucial in understanding the behavior and impact of these substances in various environments .
Formation of C-S Bonds
Thiourea derivatives can be used in the formation of C-S bonds . For instance, S-tert-butyl isothiouronium bromide, a thiourea derivative, has been successfully applied as an odorless surrogate for tert-butyl thiol . The C-S bond formation is carried out under palladium catalysis with the thiolate formed in situ, resulting in high yields of tert-butyl aryl sulfides .
Propiedades
IUPAC Name |
1-tert-butyl-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-9-6-5-7-10(8-9)13-11(15)14-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFIURSGTADZBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B381195.png)


![methyl [6-bromo-2-(4-nitrophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B381202.png)
![4-[3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381203.png)
![4-[3-(4-Methoxy-phenyl)-5-phenyl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B381204.png)


![4-[5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381211.png)
![4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381212.png)
![4-[3-(4-Methoxyphenyl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B381214.png)
![4-[5-(2,6-Dimethyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B381215.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B381217.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B381218.png)